N-(2-chlorophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The exact mechanism of action of N-(2-chlorophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antitumor properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Furthermore, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase-dependent pathways. However, the compound has also been shown to exhibit cytotoxic effects on normal cells, highlighting the need for further research to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential applications in various fields, including medicine, agriculture, and material science. However, the compound has certain limitations for lab experiments, such as its cytotoxic effects on normal cells and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the research on N-(2-chlorophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to investigate its potential applications in the treatment of various diseases, such as cancer, inflammation, and pain. Another direction is to study its potential use as an insecticide and herbicide in agriculture. Furthermore, the compound can be further investigated for its potential applications in material science, such as the synthesis of polymers and nanoparticles. Finally, future research can focus on determining the safety and efficacy of this compound in various applications.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-chloroaniline and 3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and a catalyst such as triethylamine. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(2-chlorophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use as an insecticide and herbicide in agriculture. Furthermore, this compound has been studied for its potential applications in material science, such as the synthesis of polymers and nanoparticles.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-6-5-7-13(10-12)24-11-17(23)20-15-9-4-3-8-14(15)19/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZFZLNJHCKHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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